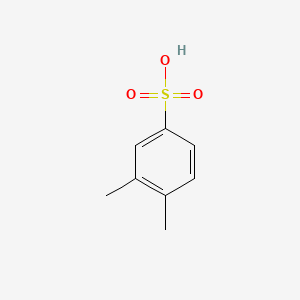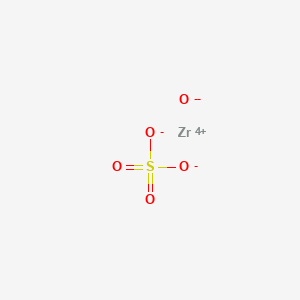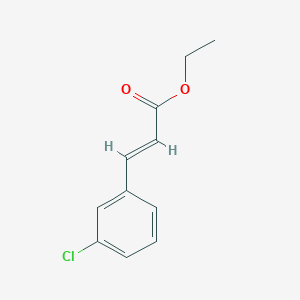
Sennosides
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Medications derived from SENNA EXTRACT that are used to treat CONSTIPATION.
作用機序
Target of Action
Sennosides, also known as senna glycosides, are primarily targeted towards the cells in the intestines . The primary targets of this compound are the intestinal cells, specifically the cells lining the colon . These cells play a crucial role in the absorption and secretion of fluids and electrolytes, which are essential for the formation and movement of feces .
Mode of Action
This compound A and B, the main components of senna, are metabolized by gut bacteria into an active metabolite called rheinanthrone . Rheinanthrone appears to increase the expression of cyclooxygenase 2 (COX2) in macrophage cells, leading to an increase in prostaglandin E2 (PGE2) . This interaction stimulates the cells in the intestines, causing contractions and an influx of water, which facilitates bowel movement .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the shikimate pathway . This pathway is responsible for the synthesis of aromatic compounds in organisms. This compound, being a class of natural anthraquinone derivative and dimeric glycosides, are synthesized via the shikimate and terpenoid biosynthetic pathways .
Pharmacokinetics
This compound are taken orally or via the rectum . They typically begin working within minutes when given by rectum and within twelve hours when given by mouth . The onset of action and the duration of effect depend on the route of administration . The metabolites of this compound are excreted in the feces via bile .
Result of Action
The primary result of the action of this compound is the relief of constipation . By stimulating intestinal cells and increasing fluid secretion, this compound promote bowel regularity and alleviate constipation . They also reduce the passage time of luminal contents and the absorption of water, hence resulting in softer and more frequent stools .
Action Environment
The action of this compound is influenced by the environment within the gastrointestinal tract. The presence of gut bacteria is crucial for the metabolism of this compound into their active form . Therefore, factors that alter the gut microbiota, such as diet, medication, and disease, can potentially affect the efficacy of this compound .
生化学分析
Biochemical Properties
Sennosides A and B are the main purgative agents, which are reduced to rhein anthrone in the human intestine . They are considered among the most important pharmaceutical products of plant origin .
Cellular Effects
This compound, the most popular stimulant laxatives, can be transformed to an active metabolite, rhein anthrone, which leads to purgative action in the intestine . A study has shown that sennoside A inhibited contractions in the proximal colon, and in turn reduced the passage time of luminal contents and the absorption of water .
Molecular Mechanism
The molecular mechanism of this compound involves their transformation into an active metabolite, rhein anthrone, in the human intestine . This transformation leads to the purgative action of this compound .
Temporal Effects in Laboratory Settings
In a laboratory setting, a two-dimensional qNMR method for the determination of this compound was established . The method revealed excellent accuracy, precision, and repeatability, demonstrating the potential of 2D qNMR in the quality control of medicinal plants .
Metabolic Pathways
This compound are involved in metabolic pathways that lead to the formation of rhein anthrone in the human intestine . This transformation is a key part of the purgative action of this compound .
特性
Key on ui mechanism of action |
Sennoside A and B, the components of senna, are metabolized by gut bacteria into the active metabolite rheinanthrone [DB13175]. Rheinanthrone [DB13175] appears to increase cyclooxegenase 2 (COX2) expression in macrophage cells leading to an increase in prostaglandin E2 (PGE2). This increase in PGE2 is associated with a decrease in aquaporin 3 expression in mucosal epithelial cells of the large intestine. A decrease in aquaporin 3 expression likely produces the laxative effect by restricting water reabsorption by the large intestine thereby increasing fecal water content. The exact mechanism by which rheinanthrone increases COX2 expression is unknown. Rheinanthrone [DB13175] also stimulates peristalsis in the large intestine although the mechanism behind this effect is unknown. Rhein [DB13174], another active metabolite is thought to excite submucosal acetylcholinergic neurons resulting in increased chloride and prostaglandin secretion. The movement of chloride ions into the large intestine would also help to draw water into the lumen. |
|---|---|
CAS番号 |
62211-03-4 |
分子式 |
C42H36CaO20 |
分子量 |
900.8 g/mol |
IUPAC名 |
calcium;3-carboxy-10-[2-carboxy-4-oxido-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-9-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-1-olate |
InChI |
InChI=1S/C42H38O20.Ca/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46;/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58);/q;+2/p-2/t23-,24-,25?,26?,31-,32-,35+,36+,37-,38-,41-,42-;/m1./s1 |
InChIキー |
JQVYZJIFFAHQKX-ZAULLPPESA-L |
SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O |
異性体SMILES |
C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8[O-])C(=O)O)C=C(C=C4[O-])C(=O)O.[Ca+2] |
正規SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8[O-])C(=O)O)C=C(C=C4[O-])C(=O)O.[Ca+2] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-](/img/structure/B3427784.png)







